Chemical structure and physical properties of 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine
Chemical structure and physical properties of 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine
An In-Depth Technical Guide to 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine. This molecule incorporates both a pyridine and a piperidine moiety, structural motifs of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering insights into the rational design and potential utility of this and structurally related compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from analogous structures and predictive models to provide a thorough and practical resource.
Introduction: The Significance of Pyridine and Piperidine Scaffolds in Drug Discovery
The pyridine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals, contributing to improved metabolic stability, permeability, potency, and binding affinity.[3] Similarly, the piperidine ring is a highly privileged structure in medicinal chemistry, present in a vast array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[4] The combination of these two rings in 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine suggests a molecule with potential for complex biological interactions and favorable pharmacokinetic properties. This guide will delve into the specific characteristics of this hybrid molecule, providing a foundation for its further investigation and application.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine is characterized by a piperidine ring substituted at the 1-position with a 1-(pyridin-2-yl)ethyl group and at the 4-position with an amine group.
Table 1: Chemical and Physical Properties of 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine and its Salts
| Property | Value | Source |
| IUPAC Name | 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine | [5] |
| CAS Number | 1038974-00-3 (free base) | [6] |
| Molecular Formula | C₁₂H₁₉N₃ | [6] |
| Molecular Weight | 205.3 g/mol | [6] |
| Canonical SMILES | CC(C1=CC=CC=N1)N2CCC(CC2)N | [5] |
| InChI Key | QJSFXTYZLFNLKB-UHFFFAOYSA-N | [6] |
| Form | Predicted to be a liquid or low-melting solid at room temperature. | N/A |
| Solubility | Predicted to be soluble in organic solvents. Hydrochloride salts are expected to have enhanced water solubility. | N/A |
| pKa | The piperidine nitrogen is predicted to be the most basic site, with a pKa around 9-10. The pyridine nitrogen will be less basic (pKa ~5), and the primary amine will have a pKa around 9-10. | N/A |
| LogP (predicted) | 1.5 - 2.5 | N/A |
| Salts | Available as hydrochloride (C₁₂H₂₀ClN₃, MW: 241.76 g/mol ) and dihydrochloride (C₁₂H₂₁Cl₂N₃, MW: 278.22 g/mol ) salts. | [5][7] |
Chemical Structure Visualization
Caption: 2D structure of 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine.
Synthesis and Manufacturing
Proposed Synthetic Pathway: Reductive Amination
The synthesis would likely proceed in a two-step sequence starting from commercially available materials: 1-(pyridin-2-yl)ethan-1-one and tert-butyl (4-aminopiperidin-1-yl)carbamate.
Step 1: Reductive Amination. The ketone, 1-(pyridin-2-yl)ethan-1-one, is reacted with tert-butyl (4-aminopiperidin-1-yl)carbamate in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for this transformation due to its mildness and selectivity.
Step 2: Deprotection. The resulting Boc-protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc protecting group and yield the final product, 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine.
Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate
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To a solution of 1-(pyridin-2-yl)ethan-1-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added tert-butyl (4-aminopiperidin-1-yl)carbamate (1.05 eq).
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The mixture is stirred at room temperature for 30-60 minutes.
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Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours.
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The reaction progress is monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the Boc-protected intermediate.
Step 2: Synthesis of 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine
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The Boc-protected intermediate (1.0 eq) is dissolved in a suitable solvent like DCM or methanol.
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An excess of a strong acid, such as trifluoroacetic acid (10 eq) or a 4M solution of HCl in dioxane, is added.
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The mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC or LC-MS.
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Upon completion, the solvent is removed under reduced pressure.
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The residue is triturated with diethyl ether to yield the crude salt.
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For the free base, the crude salt is dissolved in water and basified with a strong base (e.g., NaOH) to a pH > 12, followed by extraction with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then dried and concentrated to yield the final product.
Spectroscopic and Analytical Characterization
While specific experimental spectra for 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine are not available, the expected spectroscopic features can be predicted based on its structural components and data from analogous compounds.[9][10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Pyridine Ring: Signals in the aromatic region (δ 7.0-8.5 ppm).- Piperidine Ring: Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm).- Ethyl Group: A quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃).- Amine Protons: A broad singlet for the NH₂ protons, which is exchangeable with D₂O. |
| ¹³C NMR | - Pyridine Ring: Signals in the aromatic region (δ 120-160 ppm).- Piperidine Ring: Signals in the aliphatic region (δ 25-60 ppm).- Ethyl Group: Signals for the methine and methyl carbons. |
| Mass Spec (MS) | - (ESI+) : A prominent [M+H]⁺ ion at m/z 206.1655.- Fragmentation: Characteristic losses of the ethyl-pyridine moiety and fragmentation of the piperidine ring. |
| FTIR | - N-H Stretch: A broad absorption in the 3200-3500 cm⁻¹ region for the primary amine.- C-H Stretch: Absorptions in the 2800-3000 cm⁻¹ region.- C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region for the pyridine ring. |
Analytical Methods for Purity and Quantification
The purity of 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for assessing purity and quantifying the compound.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for both quantification and identification of impurities.
Potential Biological Activity and Applications
The structural motifs within 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine suggest several potential areas of biological activity. It is important to note that these are predictive and require experimental validation.
Central Nervous System (CNS) Activity
The presence of the pyridine and piperidine rings is a common feature in many CNS-active drugs.[4] These scaffolds can facilitate crossing the blood-brain barrier and interacting with various receptors and enzymes in the brain. In silico predictions suggest that this compound may interact with a range of CNS targets.[4]
Potential CNS-Related Signaling Pathways
Caption: Potential CNS targets and downstream effects.
Antimicrobial Activity
Pyridine and piperidine derivatives have also been explored for their antimicrobial properties.[3] The basic nitrogen atoms in the structure of 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine could interact with microbial cell membranes or essential enzymes, leading to antibacterial or antifungal effects.
In Silico ADME/Tox Predictions
Computational models can provide initial insights into the absorption, distribution, metabolism, and excretion (ADME) and toxicity profile of a new chemical entity.[12][13][14]
Table 3: Predicted ADME/Tox Properties
| Parameter | Predicted Value/Outcome | Significance |
| Oral Bioavailability | Moderate to good | Indicates potential for oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross the BBB | Supports potential for CNS activity. |
| CYP450 Inhibition | Potential for inhibition of some CYP isoforms | May lead to drug-drug interactions. |
| hERG Inhibition | Low to moderate risk | A key cardiotoxicity liability to assess. |
| Mutagenicity (Ames Test) | Likely negative | Indicates a low probability of being a mutagen. |
Safety and Handling
As with any research chemical, 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine is a compound with significant potential for further investigation in drug discovery and development. Its chemical structure, combining the favorable attributes of both pyridine and piperidine rings, makes it a promising scaffold for targeting a variety of biological systems, particularly within the central nervous system. This technical guide has provided a comprehensive overview based on available data and predictive models. Future experimental work should focus on a definitive synthesis and characterization, followed by a thorough evaluation of its biological activities to validate the predicted therapeutic potential.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Hydrochloride [benchchem.com]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 5. evitachem.com [evitachem.com]
- 6. Page loading... [guidechem.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. rsc.org [rsc.org]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
